molecular formula C8H10N2O2 B1339633 Methyl N-(4-methylpyridin-3-yl)carbamate CAS No. 694495-63-1

Methyl N-(4-methylpyridin-3-yl)carbamate

Cat. No.: B1339633
CAS No.: 694495-63-1
M. Wt: 166.18 g/mol
InChI Key: FTEFYIXMXZZAGN-UHFFFAOYSA-N
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Description

Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is a derivative of pyridine and carbamate, characterized by the presence of a methyl group attached to the nitrogen atom of the carbamate and the 4-methylpyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl N-(4-methylpyridin-3-yl)carbamate involves the reaction of 4-methylpyridine-3-amine with dimethyl carbonate in the presence of potassium t-butoxide. The reaction is typically carried out at a temperature of 10-15°C and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl N-(4-methylpyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-pyridyl)carbamate
  • Methyl N-(4-pyridyl)carbamate
  • Ethyl N-(4-methylpyridin-3-yl)carbamate

Uniqueness

Methyl N-(4-methylpyridin-3-yl)carbamate is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEFYIXMXZZAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470362
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-63-1
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis was carried out by charging 2 grams (1 equiv., 18.5 mmol) 4-Methyl-pyridin-3-ylamine to a solution of 6.55 grams potassium t-butoxide (3 equiv., 55.5 mmol) in 10 ml THF (6.66 euiv., 123 mmol) at 0° C. Upon anion formation, 2.34 ml dimethyl carbonate (1.5 equiv., 27.7 mmol) were charged to the reaction at a rate so that the temperature stayed below 0° C. The reaction was complete within 30 minutes and the red slurry was quenched with 50 ml water (25 volumes) and extracted in 50 ml ethyl acetate (25 volumes). The aqueous layer was extracted with 50 ml ethyl acetate (25 volumes) and then the orange organic layers were concentrated to an orange solid. NMR data showed that t-butanol existed in the product so the solids were slurried in 10 ml toluene (5 volumes) and then concentrated to dryness. This operation was performed three times in order to give very clean light orange solids. (89% yield). 1H NMR: δ8.90 (1 H, brs), 8.28 (1 H, d, J=4.8), 7.16-7.14 (1 H, m), 6.54 (1 H, brs), 3.80 (3 H, s), 2.29 (3 H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.34 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of potassium tert-butoxide (32.8 g, 277 mmol) in THF (250 mL) at 0° C. was treated with 3-amino-4-methylpyridine (10.0 g, 92.5 mmol) and the resulting mixture stirred for 30 minutes before dimethyl carbonate (11.7 mL, 139 mmol) was added. The mixture was stirred for 30 minutes then quenched with water and extracted with ethyl acetate. The combined organic phases were washed with brine then dried over sodium sulfate and concentrated under vacuum. The resulting residue was purified by column chromatography on silica gel (DCM) then triturated with diethyl ether to afford 9.42 g (62%) of (4-methyl-pyridin-3-yl)-carbamic acid methyl ester. LCMS (Method B, ESI): RT=0.40 min, m+H=167.4; 1H NMR (400 MHz, CDCl3) δ: 8.86 (s, 1H), 8.28 (d, 1H), 7.12-7.12 (m, 1H), 6.45 (s, 1H), 3.80 (s, 3H), 2.28 (s, 3H).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (10.3 g, 92.5 mmol) in tetrahydrofuran (25 mL) was stirred at 23 to 27° C. for 30 minutes, and dimethyl carbonate (4.67 mL, 55.5 mmol) was added while the temperature was kept at 35° C. or below. To the reaction mixture, 3-amino-4-methylpyridine (5.00 g, 46.2 mmol) in tetrahydrofuran (40 mL) stirred at 32 to 38° C. for 90 minutes was added dropwise at 20 to 35° C. over 2 hours with stirring. The resulting reaction mixture was cooled to 15 to 20° C., stirred with water (25 mL) at 25° C. or below for 1 hour and extracted with tetrahydrofuran. The organic layer was azeotropically distilled with toluene under reduced pressure to a volume of about 50 mL and stirred at 23 to 27° C. for one day. The precipitated solid was collected by filtration, washed with toluene and dried under reduced pressure to give the title compound as a brown solid (6.77 g, yield 88%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
88%

Synthesis routes and methods IV

Procedure details

At about 0° C., potassium tert-butoxide (47 g, 420 mmol, 3.00 equiv.) was added in several batches to a solution of 4-methylpyridin-3-amine (15 g, 139 mmol, 1.00 equiv.) in tetrahydrofuran (400 mL). After stifling the solution for about 30 minutes, dimethyl carbonate (18.8 g, 209 mmol, 1.50 equiv.) was then added. The solution was stirred at ambient temperature for about 16 hours and then water (100 mL) was added. Following standard extractive workup with ethyl acetate (3×200 mL), the crude product was purified by re-crystallization from ethyl acetate/petroleum ether (1:1) to give the title product as a pale yellow solid (17 g; yield=74%). LC-MS: m/z=167 (M+H)+.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
74%

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